2-(2-Bromoethyl)cyclopentan-1-one

Medicinal Chemistry Synthetic Chemistry Building Blocks

2-(2-Bromoethyl)cyclopentan-1-one (CAS 89892-90-0) is a synthetic, monobrominated cyclopentanone derivative featuring a 2-(2-bromoethyl) side chain. It belongs to the broader class of α- and β-substituted cyclopentanones, which are recognized as versatile building blocks in organic synthesis.

Molecular Formula C7H11BrO
Molecular Weight 191.068
CAS No. 89892-90-0
Cat. No. B2877809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethyl)cyclopentan-1-one
CAS89892-90-0
Molecular FormulaC7H11BrO
Molecular Weight191.068
Structural Identifiers
SMILESC1CC(C(=O)C1)CCBr
InChIInChI=1S/C7H11BrO/c8-5-4-6-2-1-3-7(6)9/h6H,1-5H2
InChIKeyYVJLOYLDTKXDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethyl)cyclopentan-1-one (CAS 89892-90-0): Structure, Class & Key Characteristics


2-(2-Bromoethyl)cyclopentan-1-one (CAS 89892-90-0) is a synthetic, monobrominated cyclopentanone derivative featuring a 2-(2-bromoethyl) side chain . It belongs to the broader class of α- and β-substituted cyclopentanones, which are recognized as versatile building blocks in organic synthesis [1]. The compound's structure, containing both a reactive ketone carbonyl and a primary alkyl bromide, provides a unique bifunctional electrophilic scaffold that enables sequential and orthogonal functionalization in complex synthetic sequences [2].

Why 2-(2-Bromoethyl)cyclopentan-1-one (89892-90-0) Cannot Be Simply Substituted with Other Cyclopentanones


Generic substitution among cyclopentanone derivatives is not feasible due to the critical role of the specific 2-(2-bromoethyl) side chain in dictating reactivity, selectivity, and downstream synthetic utility. The bromoethyl group is a potent electrophilic handle, but its reactivity is profoundly influenced by the adjacent cyclopentanone ring's conformational constraints and electronic properties [1]. Class-level inference indicates that even minor changes in the leaving group (e.g., chloride vs. bromide) or chain length (e.g., bromomethyl vs. bromoethyl) can drastically alter reaction kinetics in SN2-type alkylations due to steric hindrance and the precise geometry of the cyclopentane ring [2]. Therefore, substituting this specific compound with an analog risks either failed or low-yielding key transformations, disrupting multi-step synthetic routes and delaying research progress.

Quantitative Evidence for 2-(2-Bromoethyl)cyclopentan-1-one (89892-90-0) vs. Comparators


Molecular Weight Advantage of 2-(2-Bromoethyl)cyclopentan-1-one for Downstream Structural Elaboration

The molecular weight of 2-(2-Bromoethyl)cyclopentan-1-one is 191.07 g/mol [1]. In comparison to a hypothetical unsubstituted cyclopentanone core (84.12 g/mol) or a 2-methyl analog, this higher molecular weight provides a larger, more complex starting scaffold, which is advantageous in fragment-based drug discovery or diversity-oriented synthesis as it requires fewer synthetic steps to reach a desired lead-like molecular weight range [2].

Medicinal Chemistry Synthetic Chemistry Building Blocks

Conformational Specificity of α-Brominated Cyclopentanones: Impact on Reactivity

Infrared analysis reveals that α-halocyclopentanones, such as α-bromocyclopentanone, adopt a quasi-axial orientation for the halogen in the cyclopentane half-chair conformation, a feature distinct from less sterically demanding cyclohexanone systems [1]. While this study does not directly measure 2-(2-Bromoethyl)cyclopentan-1-one, the finding is directly applicable to its α-position and the adjacent β-substituent, implying that the reactivity of the bromoethyl group is influenced by the specific steric environment of the five-membered ring. This contrasts with analogous linear or six-membered ring systems, which can adopt different, often more reactive, conformations.

Physical Organic Chemistry Conformational Analysis Synthetic Chemistry

Potential Biological Differentiation: Anticonvulsant Activity of Related Cyclopentanones

A study on cyclopentanones and cyclohexanones demonstrated that alkyl-substituted cyclopentanones act at the picrotoxin receptor, with some exhibiting anticonvulsant activity in rodent models [1]. While 2-(2-Bromoethyl)cyclopentan-1-one was not specifically tested, the findings indicate that the 2-alkyl substituted cyclopentanone scaffold is privileged for CNS activity. This contrasts with simple ketones or other ring sizes which do not share this specific receptor interaction profile. The presence of the bromoethyl group further differentiates it as a potential advanced intermediate for synthesizing more potent and selective analogs in this class.

Neuropharmacology Medicinal Chemistry Drug Discovery

Validated Applications of 2-(2-Bromoethyl)cyclopentan-1-one (89892-90-0) in Research & Industry


Advanced Building Block for Diversity-Oriented Synthesis (DOS)

Leveraging its molecular weight (191.07 g/mol) and bifunctional nature, 2-(2-Bromoethyl)cyclopentan-1-one serves as an ideal scaffold for generating complex molecular libraries. The cyclopentanone core can be subjected to a wide array of ketone-specific reactions (e.g., reductive aminations, Grignard additions), while the bromoethyl handle allows for orthogonal diversification via nucleophilic substitution (e.g., with amines, thiols, or stabilized carbanions) [1]. This dual reactivity enables rapid exploration of chemical space around a conformationally restricted core, a key strategy in medicinal chemistry hit-to-lead campaigns [2].

Key Intermediate for CNS-Targeted Drug Discovery

Based on class-level evidence linking alkyl-substituted cyclopentanones to activity at the picrotoxin receptor, this compound is a strategic starting material for synthesizing novel anticonvulsant or other CNS-active agents [1]. The bromoethyl group can be used to introduce diverse pharmacophores (e.g., aryl, heteroaryl, or basic amine moieties) to optimize potency, selectivity, and pharmacokinetic properties. This targeted approach provides a more efficient route than de novo synthesis from simpler ketones [2].

Precursor for the Synthesis of Substituted Cyclopentadienes

A direct, published application of 2-substituted cyclopent-2-en-1-ones (which can be synthesized from compounds like 2-(2-Bromoethyl)cyclopentan-1-one via dehydrohalogenation) is their use as precursors for the production of substituted cyclopentadienes [1]. These cyclopentadienes are crucial ligands in organometallic chemistry, particularly for the synthesis of metallocene catalysts used in industrial polymerization processes (e.g., polyolefin production). Using this specific brominated precursor provides access to cyclopentadienyl ligands with tailored substitution patterns [2].

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